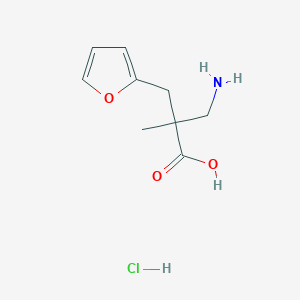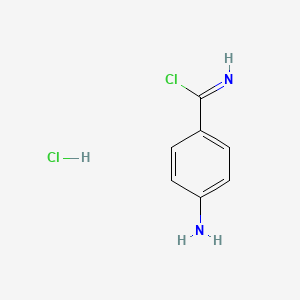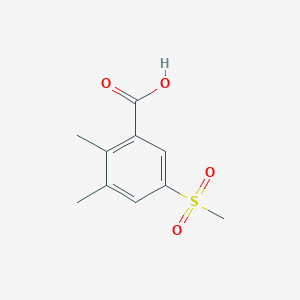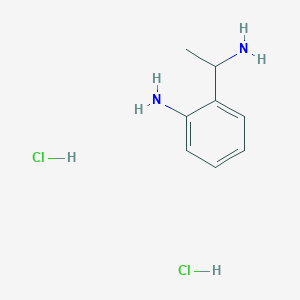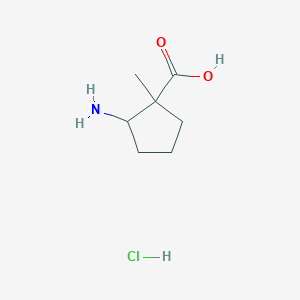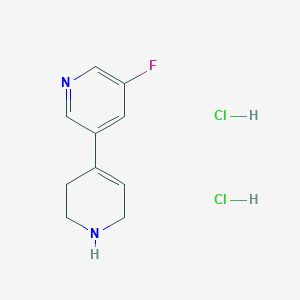
3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride
Übersicht
Beschreibung
“3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride” is a chemical compound with the CAS Number: 1427379-92-7 . It has a molecular weight of 251.13 . The IUPAC name for this compound is 5-fluoro-1’,2’,3’,6’-tetrahydro-3,4’-bipyridine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11FN2.2ClH/c11-10-5-9(6-13-7-10)8-1-3-12-4-2-8;;/h1,5-7,12H,2-4H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.It is stored at a temperature of 4 degrees Celsius . The physical form of the compound and its storage temperature suggest that it is stable under standard laboratory conditions.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Applications
- Regiospecific CC Bond Formation: A study by Yu, Taylor, and Meth-Cohn (1999) discusses the substitution of fluorine in pyridines using enamines, producing keto-1,2,3,6-tetrahydropyridines, which can be further processed to yield ketopyridines or ketopiperidines. This process highlights the potential of fluorinated pyridines in chemical synthesis (Yu, Taylor, & Meth-Cohn, 1999).
- Fluorinated Compounds in Cancer Research: Hammam et al. (2005) have synthesized novel fluoro substituted benzo[b]pyran compounds, showing anticancer activity against human cancer cell lines. This research underscores the therapeutic potential of fluorinated pyridines in cancer treatment (Hammam et al., 2005).
- Nucleophilic Substitution in Tetrafluoropyrimidine: Banks, Field, and Haszeldine (1967) demonstrated the preparation of various fluoropyrimidines through nucleophilic substitution, emphasizing the versatility of fluorine substitution in pyridine derivatives (Banks, Field, & Haszeldine, 1967).
Synthesis Techniques and Optimization
- One-Pot Synthesis of Polysubstituted Pyridines: Song et al. (2016) introduced a one-pot synthesis technique for the creation of various substituted pyridines, highlighting the efficiency and versatility of this method in producing complex pyridine structures (Song et al., 2016).
- Modular Synthesis of Pyrindines and Tetrahydroquinolines: Yehia, Polborn, and Müller (2002) developed a four-component process for synthesizing dihydropyrindines and tetrahydroquinolines, illustrating the potential for complex pyridine-based structures in various applications (Yehia, Polborn, & Müller, 2002).
Biological and Medicinal Applications
- Anti-Lung Cancer Activity: Hammam et al. (2005) also noted the effectiveness of fluorinated benzo[b]pyrans against lung cancer cell lines, indicating a significant avenue for medical research and drug development (Hammam et al., 2005).
- Synthesis of Voriconazole: Butters et al. (2001) explored the synthesis of voriconazole, a broad-spectrum antifungal agent, using a fluoropyrimidine derivative, showcasing the importance of fluorinated pyridines in pharmaceuticals (Butters et al., 2001).
Sensor and Imaging Applications
- Fluorescence ON/OFF Switching Zn2+ Sensor: Hagimori et al. (2013) developed a fluorescent Zn2+ sensor based on pyridine-pyridone structure, demonstrating the utility of pyridine derivatives in sensing and imaging applications (Hagimori et al., 2013).
- PET Ligand for Nicotinic Receptors: Doll et al. (1999) synthesized a pyridyl ether derivative for PET imaging of nicotinic acetylcholine receptors, highlighting the role of fluorinated pyridines in neuroimaging (Doll et al., 1999).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2.2ClH/c11-10-5-9(6-13-7-10)8-1-3-12-4-2-8;;/h1,5-7,12H,2-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUPIGLKZCOXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC(=CN=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



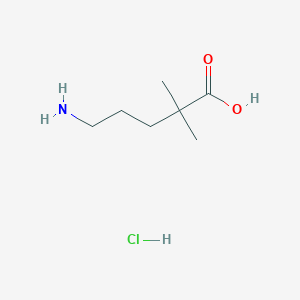
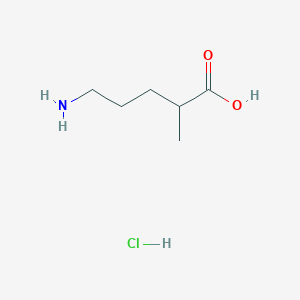
![2-[(Dimethylamino)methyl]pyridin-4-amine dihydrochloride](/img/structure/B1377071.png)
![[4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride](/img/structure/B1377072.png)
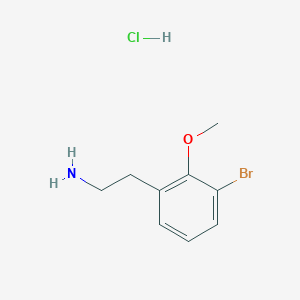
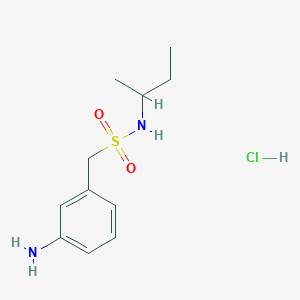
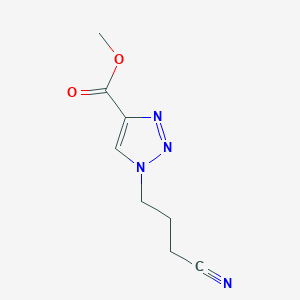
amine](/img/structure/B1377080.png)

